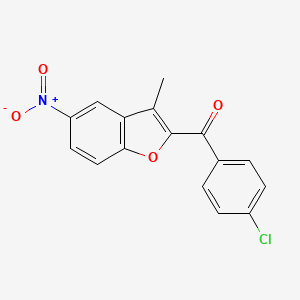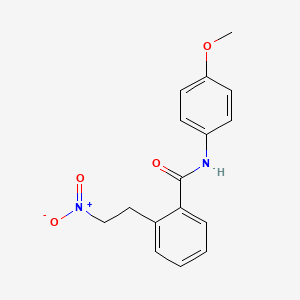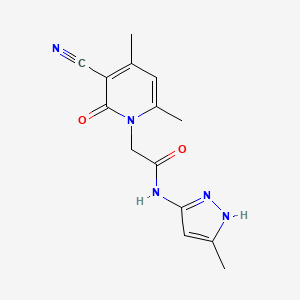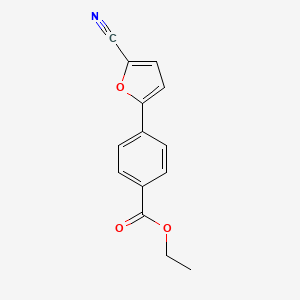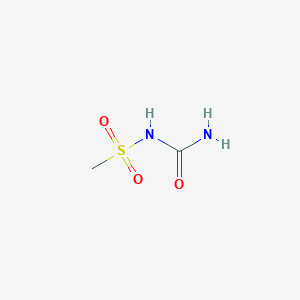
Methanesulfonylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonylurea is a type of sulfonylurea, a class of organic compounds used in medicine and agriculture . The functional group of sulfonylureas consists of a sulfonyl group (-S(=O)2) with its sulfur atom bonded to a nitrogen atom of a ureylene group (N,N-dehydrourea, a dehydrogenated derivative of urea) .
Synthesis Analysis
Sulfonylurea analogs were synthesized by the nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates to give the corresponding sulfonylureas . The synthesized compounds were characterized by IR, elemental analysis, and NMR spectra .
Molecular Structure Analysis
Mass spectrometry (MS) is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources . 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
The chemical reactions of sulfonylureas are complex and can involve various mechanisms. For example, sulfonylureas function as herbicides by interfering with the biosynthesis of the amino acids valine, isoleucine, and leucine, specifically via acetolactate synthase inhibition .
Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonylureas are determined by their chemical structure and composition . These properties are essential for understanding their function as biomaterials .
Applications De Recherche Scientifique
Scientific Research Applications of Methanesulfonylurea
Microbial Metabolism Methanesulfonylurea, through its derivative methanesulfonic acid, plays a role in microbial metabolism. Methanesulfonic acid serves as a sulfur source for diverse aerobic bacteria supporting their growth. It's involved in the biogeochemical cycling of sulfur and is metabolized by certain methylotrophs as a carbon and energy substrate (Kelly & Murrell, 1999).
Catalysis and Chemical Reactions Copper methanesulfonate is utilized as a catalyst in the esterification of carboxylic acids with alcohols. It offers excellent activity and reusability, making it a favored choice over conventional Lewis acids catalysts (Jiang, 2005).
Biological and Environmental Analysis Methanesulfonylurea's derivative, methanesulfinic acid, is used in studying the generation of hydroxyl radicals in biological systems. It serves as a molecular probe, indicating the presence of these radicals due to its stable, non-radical nature and distinctiveness from substances normally found in living systems (Babbs & Steiner, 1990).
Environmental Sustainability Methanesulfonic acid showcases properties beneficial for environmental sustainability. Its low toxicity and solubility make it an ideal electrolyte in electrochemical processes. Its use in tin and lead electroplating processes is particularly noted for its environmental advantages and economic aspects (Gernon, Wu, Buszta & Janney, 1999).
Pharmaceutical Analysis In pharmaceuticals, methanesulfonylurea derivatives are scrutinized for the presence of impurities like methyl methanesulfonate and ethyl methanesulfonate. A high-performance liquid chromatography method has been developed for this purpose, ensuring the quality and safety of pharmaceutical products (Zhou, Xu, Zheng, Liu & Zheng, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methylsulfonylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O3S/c1-8(6,7)4-2(3)5/h1H3,(H3,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPITTLHXKDNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901021 |
Source


|
| Record name | NoName_70 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


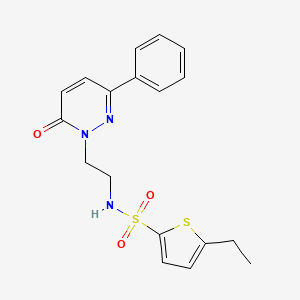

![7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2848852.png)
![2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848853.png)
![3-(3-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2848854.png)
![(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2848858.png)



